2-Methyl-7-(2-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride
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Overview
Description
2-Methyl-7-(2-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[b][1,4]oxazine core structure, which is fused with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(2-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[b][1,4]oxazine core, followed by the introduction of the thiazole ring through a series of condensation and cyclization reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process is often scaled up from laboratory synthesis to industrial-scale production, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-(2-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties and applications.
Scientific Research Applications
2-Methyl-7-(2-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-7-(2-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(2-methylthiazol-4-yl)phenol
- 2-Amino-4-methylthiazole
- 2-Bromo-4-methylthiazole
Uniqueness
Compared to similar compounds, 2-Methyl-7-(2-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride stands out due to its unique combination of a benzo[b][1,4]oxazine core and a thiazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-methyl-7-(2-methyl-1,3-thiazol-4-yl)-4H-1,4-benzoxazin-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S.ClH/c1-7-13(16)15-10-4-3-9(5-12(10)17-7)11-6-18-8(2)14-11;/h3-7H,1-2H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJDNUQYPKZPKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=C(C=C2)C3=CSC(=N3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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